molecular formula C8H8BrN3O B1528543 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1393845-84-5

5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1528543
CAS No.: 1393845-84-5
M. Wt: 242.07 g/mol
InChI Key: IKFLTSHIUZFYDM-UHFFFAOYSA-N
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Description

Product Overview: 5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS# 1393845-84-5) is a high-purity chemical intermediate with the molecular formula C 8 H 8 BrN 3 O and a molecular weight of 242.07 g/mol . This compound belongs to the pyrrolo[2,3-d]pyrimidine class of heterocycles, which are recognized as 7-deazapurine analogues due to their structural resemblance to purine bases . This similarity makes them subjects of significant interest in pharmaceutical and agrochemical research. Research Applications and Value: Pyrrolo[2,3-d]pyrimidine derivatives are versatile scaffolds in medicinal chemistry, extensively investigated for their broad-spectrum biological activities . This bromo- and methoxy-functionalized derivative is a valuable building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki reactions . The scaffold is notably prominent in the development of novel antimicrobial agents to address the growing challenge of antimicrobial resistance (AMR), with studies exploring its derivatives for antibacterial and antifungal properties . Furthermore, this structural class has demonstrated potent kinase inhibitory activity and is being explored in oncology research, as seen in studies related to nanoscale CDK (Cyclin-Dependent Kinase) inhibitors like xylocydine . Handling and Usage: This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-bromo-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-12-3-5(9)6-7(12)10-4-11-8(6)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFLTSHIUZFYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CN=C2OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199217
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393845-84-5
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-methoxy-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393845-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-methoxy-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

  • Molecular Formula : C7_7H7_7BrN4_4O
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 1337532-51-0

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit promising anticancer activity. Specifically, compounds with similar structures have shown potent inhibition against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study evaluating various pyrrolo[2,3-d]pyrimidine derivatives, compounds were tested against four different cancer cell lines. The results indicated significant cytotoxic effects with IC50_{50} values ranging from 29 to 59 µM for several derivatives, including those structurally similar to this compound .
    • Notably, one derivative (compound 5k) showed IC50_{50} values as low as 40 nM against EGFR and Her2 enzymes, indicating a strong potential for targeted cancer therapy .
  • Mechanisms of Action :
    • The mechanism underlying the anticancer activity was explored through apoptosis induction in HepG2 cells. Treatment with compound 5k led to an increase in pro-apoptotic proteins such as caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2 .
    • This suggests that this compound may promote programmed cell death in cancer cells, making it a candidate for further research in cancer therapeutics.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of pyrrolo[2,3-d]pyrimidine derivatives and their biological activity has been a focal point of research:

CompoundSubstituentsIC50_{50} (µM)Target Enzyme
5e2-Cl29EGFR
5h2-F43.15Her2
5k 3,4-di-Cl40 VEGFR2
5l 2-OH, 5-Br59 CDK2

This table summarizes findings from multiple studies that illustrate how different substituents affect the potency of these compounds against specific targets .

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes. The results indicated that similar binding interactions occur between compound 5k and known inhibitors like sunitinib, reinforcing its potential as a targeted therapy .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives, including 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (CDPKs). These kinases are crucial for the survival and proliferation of the malaria parasite.

In silico modeling has been employed to design and evaluate these compounds as potential inhibitors. For instance, a series of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their inhibitory activity against PfCDPK4 and PfCDPK1. Notably, several compounds exhibited promising IC50 values ranging from 0.210 to 0.589 µM, indicating significant inhibitory potential against these targets .

CompoundTarget KinaseIC50 Value (µM)
This compoundPfCDPK40.210–0.530
Other derivativesPfCDPK10.589

Structural Modifications for Enhanced Activity

The structural characteristics of this compound allow for various modifications that can enhance its biological activity. Substituents at the N-7 and C-5 positions have been explored to optimize binding interactions with the target enzymes. For example, hydrophobic groups have shown favorable docking scores when assessed in molecular modeling studies .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Iodination : Introduction of bromine at the desired position using reagents such as N-iodosuccinimide (NIS).
  • Substitution Reactions : Functional groups can be introduced via nucleophilic substitution reactions or coupling reactions like Suzuki-Miyaura coupling to enhance the compound's activity.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences electronic properties and biological interactions:

Compound Substituent (Position 4) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Methoxy (-OCH₃) 242.10 Enhanced solubility; potential kinase inhibition
5-Bromo-4-chloro-7-methyl analog Chloro (-Cl) 246.49 Higher reactivity in cross-coupling reactions
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Amino (-NH₂) 148.16 Base for antitumor agents; interacts with folate enzymes
LY231514 (Antifolate) Glutamate-linked side chain 517.44 Inhibits TS, DHFR, GARFT; clinical Phase II trials

Key Findings :

  • Methoxy vs. Chloro : The methoxy group in the target compound reduces electrophilicity compared to chloro derivatives, improving metabolic stability .
  • Amino vs. Methoxy: Amino-substituted analogs (e.g., ) exhibit stronger hydrogen-bonding capacity, enhancing interactions with enzyme active sites .

Substituent Variations at Position 7

The 7-methyl group in the target compound modulates steric hindrance and lipophilicity:

Compound Substituent (Position 7) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Methyl (-CH₃) 242.10 Balances lipophilicity and solubility
7-Benzyl analog Benzyl (-CH₂C₆H₅) 318.77 Increased steric bulk; reduced membrane permeability
7-(Triisopropylsilyl) analog Triisopropylsilyl (-Si(iPr)₃) 388.81 Used in protective group strategies; enhances stability during synthesis

Key Findings :

  • Methyl vs. Benzyl : The methyl group minimizes steric hindrance, facilitating binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
  • Halogenated Derivatives : 7-Bromo or 7-iodo analogs () are intermediates for nucleoside analogs but exhibit higher cytotoxicity .

Bromine Substitution at Position 5

Bromine at position 5 is critical for electronic effects and cross-coupling reactivity:

Compound Position 5 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Bromine (-Br) 242.10 Facilitates Suzuki-Miyaura couplings; enhances π-stacking
5-Iodo analog Iodine (-I) 289.08 Higher cross-coupling efficiency but lower stability
5-Cyano-4-methoxy analog Cyano (-CN) 189.18 Electron-withdrawing; alters redox properties

Key Findings :

  • Bromine provides a balance between reactivity and stability, making the target compound versatile in medicinal chemistry .
  • Iodo derivatives are more reactive but prone to decomposition under light .

Additional Substituents and Hybrid Analogs

Derivatives with substituents at positions 2, 6, or fused rings exhibit diverse activities:

Compound Additional Substituents Key Properties/Applications Reference
2-Amino-4-(m-bromoanilino)-6-benzyl analog Benzyl at position 6; anilino at position 4 Anticancer activity via kinase inhibition
Furo[2,3-d]pyrimidine analogs Fused furan ring Improved bioavailability; antiviral activity
Thieno[2,3-d]pyrimidine analogs Fused thiophene ring Enhanced π-conjugation; optoelectronic applications



Key Findings :

  • Hybrid scaffolds (e.g., furo- or thienopyrimidines) expand applications beyond medicinal chemistry into materials science .
  • 6-Benzyl substituents () improve target selectivity but reduce solubility .

Preparation Methods

Halogenation and Substitution on Pyrrolo[2,3-d]pyrimidine Core

The preparation of 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following key steps:

These steps are generally performed on the 7-methyl-substituted pyrrolo[2,3-d]pyrimidine scaffold.

Detailed Experimental Procedures and Yields

Step Reaction Conditions Yield (%) Notes
1 Bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine NBS in dichloromethane, 0–25 °C, 2–3 h 86–93 High selectivity for 5-position bromination; product is 5-bromo-4-chloro derivative
2 Nucleophilic substitution of 4-chloro by methoxy Methanol or sodium methoxide, 100–120 °C, 18–48 h 82 (ammonium hydroxide substitution data indicative) Reaction performed in sealed vessels or pressure reactors; careful control of temperature and time is critical
3 Purification Filtration, extraction, silica-gel chromatography Silica gel chromatography with dichloromethane/ethyl acetate mixtures commonly used

Mechanistic Insights and Optimization

  • Bromination: The use of NBS ensures selective bromination at the 5-position due to the electronic properties of the pyrrolo[2,3-d]pyrimidine ring system. The reaction is typically carried out at low to room temperature to avoid side reactions.

  • Methoxy Substitution: The 4-chloro substituent is activated toward nucleophilic aromatic substitution due to the electron-deficient pyrimidine ring. Methoxide ion or methanol under basic and elevated temperature conditions substitutes the chlorine with a methoxy group. The reaction requires prolonged heating (up to 48 hours) in sealed vessels to achieve good yields.

  • Purification: The products are isolated by filtration and purified by column chromatography using solvent systems such as dichloromethane and ethyl acetate in varying ratios to ensure high purity.

Summary Table of Preparation Method

Compound Starting Material Key Reagents Conditions Yield (%) Reference
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine N-Bromosuccinimide (NBS) DCM, 0–25 °C, 2–3 h 86–93
This compound 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Methanol or sodium methoxide 100–120 °C, 18–48 h, sealed vessel ~82 (estimated)

Research Findings and Considerations

  • The bromination step is highly efficient and reproducible, making it a reliable method for introducing the bromine substituent at the 5-position.

  • The substitution of chlorine by methoxy is slower and requires more forcing conditions, indicating the need for optimization in scale-up processes.

  • The use of sealed pressure vessels for the methoxy substitution step improves yield and reaction rate.

  • Purification by column chromatography remains essential to isolate the pure methoxy-substituted product.

  • Alternative methods such as lithiation/carboxylation or Suzuki coupling are more applicable for other functionalizations rather than direct methoxy substitution.

Q & A

Q. What statistical approaches ensure reproducibility in biological assays?

  • Methodology :
  • Triplicate Runs : Report mean ± SD for IC₅₀ values .
  • Blind Testing : Use randomized plate layouts to avoid bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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